2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dimethylsulfamoyl)benzoate
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Description
2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dimethylsulfamoyl)benzoate is a useful research compound. Its molecular formula is C28H29N3O6S and its molecular weight is 535.62. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds such as 2-piperidinone are known to be involved in the formation of polyamides like nylon 5 . Another compound, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, is used as a ligand for E3 ligase in PROTAC production .
Mode of Action
It is suggested that it allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .
Biochemical Pathways
Related compounds have been shown to be involved in protein degradation pathways .
Result of Action
Related compounds have been shown to suppress indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .
Properties
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-(dimethylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O6S/c1-29(2)38(35,36)20-11-9-19(10-12-20)28(34)37-18-17-31-26(32)22-8-6-7-21-24(30-15-4-3-5-16-30)14-13-23(25(21)22)27(31)33/h6-14H,3-5,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWQXLVGQATQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCCCC5)C=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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